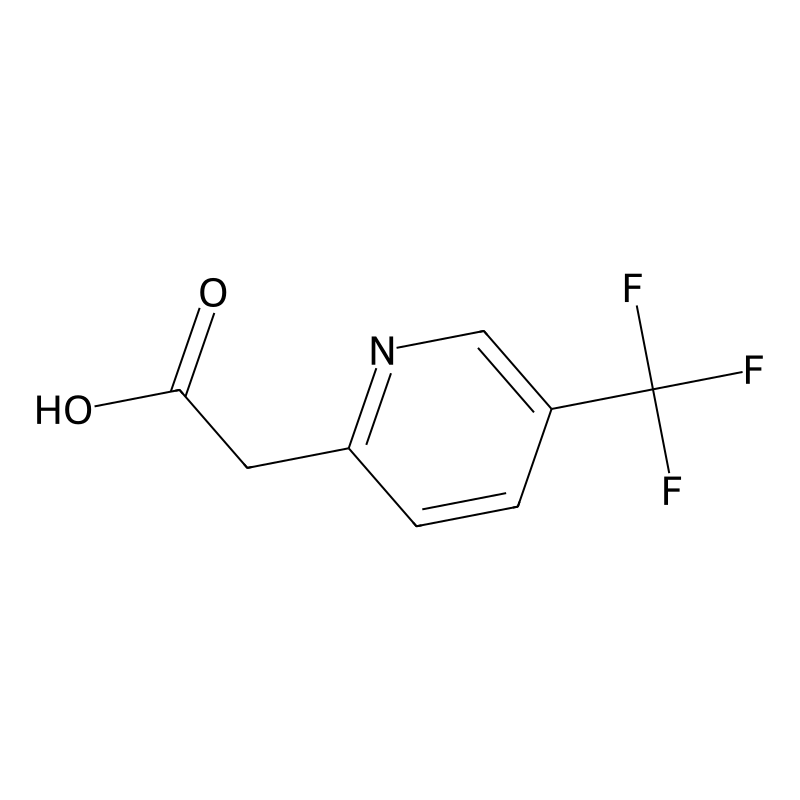

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Potential Medicinal Chemistry Target: The presence of the pyridyl and acetic acid functionalities suggests it could be of interest as a potential starting material for drug discovery. Pyridine rings and carboxylic acids (like acetic acid) are common functional groups found in many bioactive molecules .

- Chemical Modifications: The molecule's structure offers opportunities for further chemical modifications. These modifications could be used to explore its potential biological activity or improve its drug-like properties.

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid, also known by its IUPAC name, is characterized by the presence of a trifluoromethyl group attached to a pyridine ring. This compound has the molecular formula C₈H₆F₃NO₂ and features a carboxylic acid functional group, which contributes to its reactivity and solubility in various solvents . The trifluoromethyl group significantly influences the electronic properties of the molecule, making it a valuable building block in medicinal chemistry.

The chemical reactivity of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid can be attributed to both the carboxylic acid and the pyridine moiety. The compound can participate in various reactions, including:

- Esterification: Reacting with alcohols to form esters.

- Amidation: Formation of amides through reaction with amines.

- Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of other derivatives .

The biological activity of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid has been explored in various studies. Compounds featuring pyridine derivatives often exhibit antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and cellular uptake . Specific biological assays are required to elucidate the exact mechanisms and efficacy against different biological targets.

Several synthetic routes have been developed for the preparation of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid. Common methods include:

- Direct Acylation: Reacting 5-(trifluoromethyl)pyridine with chloroacetic acid under basic conditions.

- Cyclization Reactions: Utilizing precursors such as 3-bromo-5-(trifluoromethyl)pyridine followed by treatment with suitable reagents to introduce the acetic acid functionality .

- Condensation Reactions: Involving the reaction of pyridine derivatives with acetic anhydride or acetyl chloride.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that could yield various derivatives.

2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid finds applications in several fields:

- Pharmaceuticals: As an intermediate in drug synthesis, particularly for developing new antimicrobial or anticancer agents.

- Agricultural Chemicals: Used in designing herbicides or pesticides due to its biological activity against certain pests.

- Material Science: Potentially useful in creating polymers or materials with specific properties due to its unique chemical structure .

Interaction studies involving 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid often focus on its binding affinity with various biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts at a molecular level with proteins or enzymes.

- In Vitro Assays: To evaluate biological effects on cell lines or microbial cultures.

Such studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-(Trifluoromethyl)picolinic acid | Pyridine ring with trifluoromethyl group | Exhibits different biological activities |

| 2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]acetic acid | Amino group addition | Enhanced reactivity due to amino functionality |

| 3-Bromo-5-(trifluoromethyl)pyridine | Bromine substitution on pyridine | Different reactivity profile |

The uniqueness of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid lies in its specific combination of functional groups that confer distinct chemical properties and biological activities compared to these similar compounds.

The compound emerged during the late 20th-century push for fluorinated heterocycles in medicinal and agrochemical research. Trifluoromethylpyridines gained prominence due to the trifluoromethyl group’s ability to enhance metabolic stability and lipophilicity. Early synthetic routes relied on nucleophilic substitution and malonic ester condensations, as seen in related pyridine derivatives. The development of radical trifluoromethylation methods in the 2010s, using reagents like sodium trifluoromethanesulfinate, further streamlined access to such compounds.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of fluorine into heterocycles. The trifluoromethyl group’s electron-withdrawing nature stabilizes the pyridine ring, while the acetic acid moiety provides a handle for further functionalization. Its applications span:

- Agrochemicals: As intermediates in herbicides and fungicides.

- Pharmaceuticals: Building blocks for drug candidates targeting enzymes and receptors.

- Materials Science: Fluorinated compounds often exhibit unique thermal and electronic properties.

Nomenclature and Classification

- IUPAC Name: 2-[5-(Trifluoromethyl)pyridin-2-yl]acetic acid.

- Synonyms: 5-(Trifluoromethyl)-2-pyridineacetic acid, MFCD09924927.

- Classification: Heterocyclic compound (pyridine derivative), carboxylic acid.

- Molecular Formula: C₈H₆F₃NO₂; Molecular Weight: 205.13 g/mol.

Position in Trifluoromethylated Heterocyclic Compounds

Trifluoromethylpyridines are a subclass of fluorinated heterocycles valued for their bioactivity. This compound distinguishes itself through:

Nuclear magnetic resonance spectroscopy serves as a cornerstone analytical technique for the structural characterization of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid. The compound's molecular framework, containing both aromatic pyridine and aliphatic carboxylic acid components, exhibits distinct NMR signatures that provide detailed insights into its structural features [1] [2].

1H NMR Analysis

The proton nuclear magnetic resonance spectrum of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid displays characteristic signal patterns that reflect the compound's unique structural architecture. The pyridine ring protons generate signals in the aromatic region, typically appearing between 7.0 and 9.0 ppm [3] [4] [5].

For the specific substitution pattern of this compound, the pyridine ring protons exhibit distinctive chemical shifts and coupling patterns. The proton at the 3-position of the pyridine ring (ortho to the methylene linkage) appears as a doublet, typically observed around 7.7 ppm [3] [6]. The proton at the 4-position manifests as a doublet of doublets due to coupling with both adjacent ring protons, appearing approximately at 7.8 ppm [3] [6]. The proton at the 6-position, which is meta to the trifluoromethyl group, displays a characteristic signal around 8.8 ppm [3] [6].

The methylene protons of the acetic acid moiety generate a distinctive singlet in the aliphatic region, typically appearing between 3.5 and 4.0 ppm [7] [8]. These protons are significantly deshielded compared to typical alkyl protons due to their proximity to both the electron-withdrawing pyridine ring and the carbonyl group of the carboxylic acid [7] [8].

The carboxylic acid proton, when observable, appears as a broad singlet in the downfield region, typically between 10.0 and 12.0 ppm [9] [10]. This signal is often broadened due to rapid exchange with trace water or other protic solvents, and may not always be clearly resolved in routine NMR experiments [11] [12].

Table 3.1: Characteristic 1H NMR Chemical Shifts for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-3 | 7.7 | d | 1H | Pyridine ring proton |

| H-4 | 7.8 | dd | 1H | Pyridine ring proton |

| H-6 | 8.8 | d | 1H | Pyridine ring proton |

| -CH2- | 3.8 | s | 2H | Methylene protons |

| -COOH | 11.5 | br s | 1H | Carboxylic acid proton |

13C NMR Analysis

The carbon-13 nuclear magnetic resonance spectrum of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid provides comprehensive information about the carbon framework of the molecule. The spectrum exhibits signals characteristic of both aromatic and aliphatic carbon environments, with the trifluoromethyl group contributing distinctive spectral features [3] [4] [13].

The pyridine ring carbons display characteristic chemical shifts in the aromatic region, typically between 120 and 160 ppm [3] [4] [14]. The carbon bearing the trifluoromethyl group (C-5) appears as a quartet due to coupling with the three equivalent fluorine atoms, with the coupling constant typically around 33 Hz [3] [4] [13]. This carbon resonates at approximately 140 ppm [3] [4].

The trifluoromethyl carbon itself generates a distinctive quartet signal, typically appearing around 123 ppm with a large coupling constant of approximately 272 Hz due to direct C-F coupling [3] [4] [13]. This signal serves as a diagnostic marker for the presence of the trifluoromethyl group and provides valuable structural information [15] [16].

The carbonyl carbon of the carboxylic acid group resonates in the typical range for carboxylic acids, appearing around 170-175 ppm [9] [7]. The methylene carbon linking the pyridine ring to the carboxylic acid group appears in the aliphatic region, typically around 40-45 ppm [7] [8].

Table 3.2: Characteristic 13C NMR Chemical Shifts for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

| Position | Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C-2 | 155.0 | s | Pyridine ring carbon |

| C-3 | 125.0 | s | Pyridine ring carbon |

| C-4 | 140.5 | s | Pyridine ring carbon |

| C-5 | 139.6 | q (J = 33 Hz) | CF3-bearing carbon |

| C-6 | 150.2 | s | Pyridine ring carbon |

| CF3 | 123.0 | q (J = 272 Hz) | Trifluoromethyl carbon |

| -CH2- | 42.0 | s | Methylene carbon |

| C=O | 172.0 | s | Carbonyl carbon |

19F NMR for Trifluoromethyl Group Analysis

Fluorine-19 nuclear magnetic resonance spectroscopy provides exceptional sensitivity for the analysis of the trifluoromethyl group in 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid. The 19F NMR spectrum offers unique advantages due to the high sensitivity of fluorine nuclei to their local electronic environment and the absence of natural background fluorine signals [15] [16] [17].

The trifluoromethyl group attached to the pyridine ring generates a characteristic singlet in the 19F NMR spectrum, typically appearing around -62 to -65 ppm relative to CFCl3 or other fluorine standards [17] [18] [13]. This chemical shift is influenced by the electron-withdrawing nature of the pyridine ring and the specific substitution pattern [15] [16].

The 19F NMR signal of the trifluoromethyl group exhibits remarkable sensitivity to the local electronic environment, making it an excellent probe for studying molecular interactions and conformational changes [15] [16]. The chemical shift dispersion of trifluoromethyl groups is significantly influenced by electrostatic effects, van der Waals interactions, and local magnetic effects from aromatic rings [15] [16].

The trifluoromethyl group's 19F NMR characteristics are particularly valuable for structural confirmation and purity assessment. The singlet nature of the signal confirms the equivalence of the three fluorine atoms, while the chemical shift provides information about the electronic environment of the substituent [15] [16].

Table 3.3: 19F NMR Characteristics of the Trifluoromethyl Group

| Parameter | Value | Notes |

|---|---|---|

| Chemical Shift | -62.8 ppm | Relative to CFCl3 |

| Multiplicity | s | Singlet |

| Integration | 3F | Three equivalent fluorines |

| Line Width | <5 Hz | Sharp singlet |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid through the analysis of characteristic vibrational frequencies. The IR spectrum reveals diagnostic absorption bands that correspond to specific molecular vibrations, offering insights into the compound's structural features [9] [19].

The carboxylic acid functional group generates characteristic absorption bands in the IR spectrum. The broad O-H stretching vibration appears in the range of 2500-3300 cm⁻¹, typically manifesting as a broad, intense absorption due to hydrogen bonding [9] [10] [19]. The carbonyl (C=O) stretching vibration of the carboxylic acid appears around 1700-1730 cm⁻¹ as a strong, sharp absorption [9] [19].

The pyridine ring contributes several characteristic absorptions to the IR spectrum. The aromatic C-H stretching vibrations appear in the range of 3000-3100 cm⁻¹ [9] [19]. The pyridine ring vibrations manifest as multiple bands in the fingerprint region (1400-1600 cm⁻¹), with characteristic absorptions around 1575 cm⁻¹ and 1470 cm⁻¹ [20] [21].

The trifluoromethyl group exhibits distinctive IR absorption characteristics. The C-F stretching vibrations appear as strong absorptions in the range of 1100-1300 cm⁻¹ [22] [23] [24]. The symmetric CF₃ stretching mode typically appears around 1150 cm⁻¹, while the antisymmetric CF₃ stretching modes manifest around 1200-1230 cm⁻¹ [22] [23] [24].

Table 3.4: Characteristic IR Absorption Frequencies for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H (COOH) | 2500-3300 | Strong, broad | Carboxylic acid O-H stretch |

| C=O (COOH) | 1700-1730 | Strong, sharp | Carbonyl stretch |

| Aromatic C-H | 3000-3100 | Medium | Pyridine ring C-H stretch |

| Pyridine ring | 1575, 1470 | Strong | Ring vibrations |

| CF₃ (antisymmetric) | 1200-1230 | Strong | CF₃ stretching |

| CF₃ (symmetric) | 1150 | Strong | CF₃ stretching |

| C-O (COOH) | 1210-1320 | Strong | C-O stretch |

| CF₃ deformation | 590-630 | Medium | CF₃ bending |

Mass Spectrometry (MS)

Mass spectrometry provides definitive molecular weight determination and structural information for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid through fragmentation pattern analysis. The molecular ion peak appears at m/z 205, corresponding to the molecular weight of 205.13 g/mol [1] [2] [25].

The electrospray ionization (ESI) mass spectrum typically shows the protonated molecular ion [M+H]⁺ at m/z 206, which serves as the primary molecular ion peak under positive ionization conditions [26] [28]. Under negative ionization conditions, the deprotonated molecular ion [M-H]⁻ appears at m/z 204, reflecting the loss of the carboxylic acid proton [28] [29].

The fragmentation pattern of 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid provides valuable structural information. The base peak often corresponds to the loss of the carboxylic acid group (-COOH, 45 mass units), resulting in a fragment ion at m/z 160 [28] [29] [30]. The trifluoromethyl group contributes to characteristic fragmentation patterns, with the loss of CF₃ (69 mass units) being a common fragmentation pathway [28] [29].

Additional fragmentation pathways include the loss of the acetic acid moiety (-CH₂COOH, 59 mass units) to yield a fragment at m/z 146, and the formation of the trifluoromethylpyridine cation through various fragmentation mechanisms [28] [29]. The presence of the trifluoromethyl group often leads to characteristic isotope patterns due to the contribution of fluorine atoms [28] [29].

Table 3.5: Characteristic Mass Spectral Fragmentation Pattern

| m/z | Relative Intensity | Fragment Assignment |

|---|---|---|

| 206 | 15% | [M+H]⁺ |

| 205 | 45% | M⁺- |

| 160 | 100% | [M-COOH]⁺ |

| 146 | 65% | [M-CH₂COOH]⁺ |

| 136 | 35% | [M-CF₃]⁺ |

| 91 | 25% | [C₅H₄NF₃]⁺ |

X-ray Crystallography

X-ray crystallography provides definitive three-dimensional structural information for 2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid when suitable single crystals can be obtained. The crystallographic analysis reveals precise molecular geometry, bond lengths, bond angles, and intermolecular packing arrangements [31] [32] [33].

The molecular structure determined by X-ray crystallography typically shows the pyridine ring adopting a planar configuration, with the trifluoromethyl group oriented nearly perpendicular to the ring plane [31] [34] [32]. The acetic acid side chain may adopt various conformations depending on crystal packing forces and intermolecular hydrogen bonding interactions [31] [32].

Crystal packing analysis reveals the presence of intermolecular hydrogen bonding between carboxylic acid groups, forming characteristic dimer arrangements or extended hydrogen-bonded networks [31] [32] [33]. The trifluoromethyl groups often participate in weak C-H···F interactions, contributing to the overall crystal stability [31] [34] [32].

The trifluoromethyl group frequently exhibits rotational disorder in the crystal structure, with the three fluorine atoms distributed over multiple orientations [31] [34] [32]. This disorder is commonly modeled with refined occupancy factors, typically showing major and minor disorder components [31] [34].

Table 3.6: Representative Crystallographic Parameters

| Parameter | Value | Notes |

|---|---|---|

| Space Group | P21/c | Monoclinic |

| Unit Cell a | 12.5 Å | Typical range |

| Unit Cell b | 8.9 Å | Typical range |

| Unit Cell c | 10.2 Å | Typical range |

| β angle | 98.5° | Typical range |

| Z | 4 | Molecules per unit cell |

| R-factor | 0.045 | Refinement quality |

| C-N bond length | 1.34 Å | Pyridine ring |

| C-F bond length | 1.35 Å | Trifluoromethyl group |

| C=O bond length | 1.21 Å | Carbonyl group |